(1-Propylpiperidin-4-yl)methanamine
Overview
Description
The compound (1-Propylpiperidin-4-yl)methanamine is a chemical structure that can be considered as a derivative of piperidine with a propyl group and a methanamine moiety attached to the nitrogen atom of the piperidine ring. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into various derivatives of methanamine compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of methanamine derivatives is a topic of interest in several of the provided papers. For instance, paper discusses the synthesis of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives designed as biased agonists of serotonin 5-HT1A receptors. The synthesis involved signal transduction assays and led to the identification of aryloxyethyl derivatives with high receptor affinity. Similarly, paper describes the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold using a [1,3]-dipolar cycloaddition reaction, which resulted in two diastereoisomers. Paper details the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives through refluxing benzotriazole with various substituted aldehydes. Paper reports the synthesis of a complex methanamine derivative through a 1,3-dipolar cycloaddition reaction.
Molecular Structure Analysis
The molecular structure of methanamine derivatives is characterized using various spectroscopic techniques. For example, paper and paper both describe the characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and its analog using FT-IR, DSC, 13C/1H-NMR, and mass spectrometry. These techniques provide detailed information about the molecular structure and confirm the identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involving methanamine derivatives are diverse and can lead to various biological activities. Paper shows that the synthesized derivatives can preferentially stimulate ERK1/2 phosphorylation, indicating a specific biochemical interaction. Paper explores the mixed serotonergic and dopaminergic activity of arylpiperazines derivatives, which could have implications for antipsychotic and anxiolytic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives are crucial for their potential therapeutic applications. Paper highlights the favorable drug-like properties of the synthesized compounds, including high solubility, metabolic stability, and good penetration across biological membranes. The antimicrobial evaluation in paper suggests that these compounds can exhibit variable degrees of antibacterial and antifungal activities, which is an important aspect of their chemical properties.
Scientific Research Applications
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Scientific Field: Pharmacology
- Application : Piperidine derivatives, such as “(1-Propylpiperidin-4-yl)methanamine”, are utilized in various therapeutic applications .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular therapeutic application and would typically involve in vitro and in vivo testing .
- Results or Outcomes : Piperidine derivatives have shown potential in treating various conditions such as cancer, viral infections, malaria, hypertension, and more .
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Scientific Field: Malaria Research
- Application : Certain 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria .
- Methods of Application : The compounds were evaluated for antiplasmodial activity against cultured chloroquine-sensitive and resistant strains of P. falciparum .
- Results or Outcomes : Some compounds showed high activity and selectivity for the parasite, suggesting potential as antimalarial leads .
Safety And Hazards
The safety information for “(1-Propylpiperidin-4-yl)methanamine” indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(1-propylpiperidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-5-11-6-3-9(8-10)4-7-11/h9H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUJNCKEJEANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390376 | |
Record name | 1-(1-Propylpiperidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propylpiperidin-4-yl)methanamine | |
CAS RN |
392691-05-3 | |
Record name | 1-(1-Propylpiperidin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-propylpiperidin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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